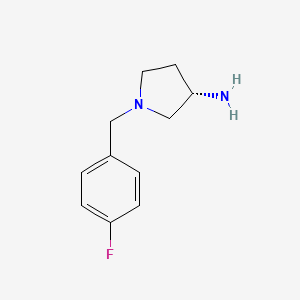
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine
Overview
Description
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, also known as FUBPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FUBPAM is a chiral compound with a molecular formula of C12H15FN2 and a molecular weight of 204.26 g/mol.
Scientific Research Applications
Synthesis and Utilization in Antibacterials
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine is utilized in the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are significant intermediates in preparing quinolone antibacterials. These compounds play a crucial role in developing effective antibacterial agents (Schroeder et al., 1992).
Role in Spin-Labelling Studies
In the field of spin-labelling, derivatives of (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, such as 2-Fluorophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls, have been synthesized for their use in NMR spectroscopy. These compounds serve as valuable reagents and synthons in spin-labelling studies, enhancing the scope of nuclear magnetic resonance imaging (Hankovszky et al., 1989).
Pyrrolidine Derivatives and Applications
Pyrrolidine, a core structure in (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, is foundational in synthesizing numerous biological molecules, including heme and chlorophyll. Pyrrolidine derivatives are often created through amination reactions and find applications in various sectors, including solvent production, medicinal chemistry, and the synthesis of conductive polymers (Anderson & Liu, 2000).
Catalytic Applications
Compounds containing pyrrolidine structures are also used in catalysis. For example, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine-based ligands have demonstrated efficacy in the catalytic dimerization of phenylacetylenes. These catalysts are pivotal in synthesizing complex organic compounds (Ge et al., 2009).
Hydrogen-Bond Basicity Research
In the study of hydrogen-bond basicity, derivatives of pyrrolidine, like (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, have been analyzed for their ability to form hydrogen-bonded complexes. These studies contribute significantly to understanding intermolecular interactions in various chemical processes (Graton et al., 2001).
Synthesis of 1-Amino-Acridines
Pyrrolidine derivatives play a key role in synthesizing 1-amino-acridines, important compounds in medicinal chemistry. The aminobenzannulation methodology involving pyrrolidine has been effectively employed in synthesizing these compounds, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Belmont & Belhadj, 2005).
Future Directions
properties
IUPAC Name |
(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBNUZCWBALDMP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



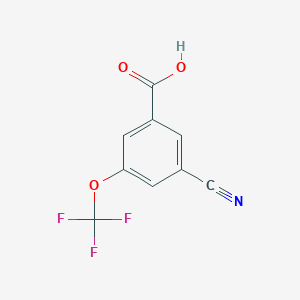

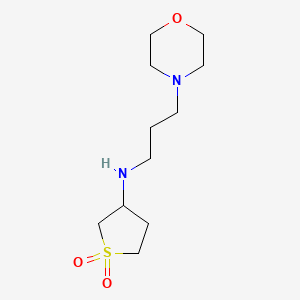
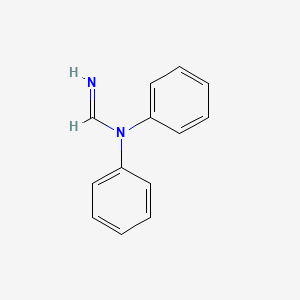
![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)
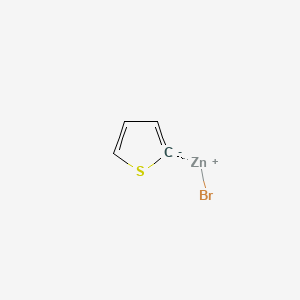
![N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3138411.png)


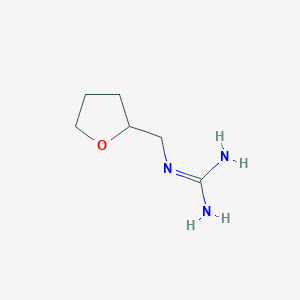

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)
